molecular formula C21H22N4OS B063927 N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide CAS No. 161806-43-5

N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide

Cat. No. B063927
M. Wt: 378.5 g/mol
InChI Key: LDBRTKUVBPJCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as AG-490 and belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors have been of great interest in recent years due to their ability to regulate immune and inflammatory responses.

Mechanism Of Action

AG-490 is a N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide inhibitor that works by blocking the activity of N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide enzymes. N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide enzymes are involved in the signaling pathways of cytokines and growth factors. By inhibiting N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide activity, AG-490 can regulate immune and inflammatory responses.

Biochemical And Physiological Effects

AG-490 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide1, N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide2, and N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide3 enzymes. It has also been shown to inhibit the phosphorylation of STAT3, a downstream target of N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide enzymes. In addition, AG-490 has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

AG-490 has several advantages for lab experiments. It is readily available and can be synthesized using standard laboratory techniques. It has also been extensively studied, and its mechanism of action is well understood. However, AG-490 has some limitations. It has been shown to have off-target effects, which can complicate data interpretation. In addition, its use in vivo can be limited by its poor solubility and bioavailability.

Future Directions

There are several future directions for research on AG-490. One area of interest is the development of more potent and selective N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide inhibitors. Another area of interest is the study of AG-490 in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, the use of AG-490 as a tool for studying N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide-STAT signaling pathways in various cell types is an area of ongoing research.

Synthesis Methods

AG-490 can be synthesized using various methods. One of the most common methods involves the reaction of 4-bromo-2-nitroaniline with 2-aminothiazole to form 4-(2-amino-4,5-dihydro-4-thiazolyl)aniline. This intermediate is then reacted with 1H-indole-3-butanoyl chloride to form AG-490.

Scientific Research Applications

AG-490 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

properties

CAS RN

161806-43-5

Product Name

N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide

Molecular Formula

C21H22N4OS

Molecular Weight

378.5 g/mol

IUPAC Name

N-[4-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)phenyl]-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C21H22N4OS/c22-21-25-19(13-27-21)14-8-10-16(11-9-14)24-20(26)7-3-4-15-12-23-18-6-2-1-5-17(15)18/h1-2,5-6,8-12,19,23H,3-4,7,13H2,(H2,22,25)(H,24,26)

InChI Key

LDBRTKUVBPJCHD-UHFFFAOYSA-N

SMILES

C1C(N=C(S1)N)C2=CC=C(C=C2)NC(=O)CCCC3=CNC4=CC=CC=C43

Canonical SMILES

C1C(N=C(S1)N)C2=CC=C(C=C2)NC(=O)CCCC3=CNC4=CC=CC=C43

synonyms

N-[4-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)phenyl]-4-(1H-indol-3-yl)bu tanamide

Origin of Product

United States

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